1-[3-(1H-imidazol-1-yl)propyl]-1H-1,3-benzodiazol-2-amine
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Overview
Description
1-[3-(1H-imidazol-1-yl)propyl]-1H-1,3-benzodiazol-2-amine is a compound that features both imidazole and benzodiazole moieties These heterocyclic structures are known for their significant roles in various biological and chemical processes The imidazole ring is a five-membered ring containing two nitrogen atoms, while the benzodiazole ring is a fused bicyclic structure containing nitrogen atoms
Mechanism of Action
Target of Action
The compound “1-[3-(1H-imidazol-1-yl)propyl]-1H-1,3-benzodiazol-2-amine” is a derivative of imidazole . Imidazole derivatives have been reported to show a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . .
Mode of Action
Given the broad range of activities associated with imidazole derivatives, it can be inferred that the compound likely interacts with multiple targets, leading to various biochemical changes .
Biochemical Pathways
Imidazole derivatives are known to interact with a variety of targets and pathways, leading to their diverse biological activities .
Result of Action
Given the broad range of biological activities associated with imidazole derivatives, it can be inferred that the compound likely induces a variety of molecular and cellular changes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(1H-imidazol-1-yl)propyl]-1H-1,3-benzodiazol-2-amine typically involves the condensation of an appropriate benzodiazole derivative with a propyl-imidazole precursor. One common method includes the use of strong acids to facilitate the condensation reaction, followed by purification steps such as crystallization or distillation .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and purity, often involving controlled temperatures and pressures, as well as the use of catalysts to speed up the reaction .
Chemical Reactions Analysis
Types of Reactions
1-[3-(1H-imidazol-1-yl)propyl]-1H-1,3-benzodiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions to form oxides.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: Both the imidazole and benzodiazole rings can participate in substitution reactions, where hydrogen atoms are replaced by other functional groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The conditions often involve controlled temperatures and the presence of solvents like ethanol or dimethyl sulfoxide .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can produce halogenated derivatives .
Scientific Research Applications
1-[3-(1H-imidazol-1-yl)propyl]-1H-1,3-benzodiazol-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as enhanced conductivity or stability .
Comparison with Similar Compounds
Similar Compounds
3-(1H-imidazol-1-yl)propan-1-amine: Another imidazole derivative with similar biological activities.
1-(3-Aminopropyl)imidazole: Used in the synthesis of pH-sensitive polymers.
3-(1H-Imidazol-1-yl)propan-1-one oxime esters: Known for their antifungal properties .
Uniqueness
1-[3-(1H-imidazol-1-yl)propyl]-1H-1,3-benzodiazol-2-amine is unique due to the combination of imidazole and benzodiazole rings, which confer distinct chemical and biological properties. This dual functionality allows it to participate in a wider range of reactions and interactions compared to compounds with only one of these rings .
Properties
IUPAC Name |
1-(3-imidazol-1-ylpropyl)benzimidazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5/c14-13-16-11-4-1-2-5-12(11)18(13)8-3-7-17-9-6-15-10-17/h1-2,4-6,9-10H,3,7-8H2,(H2,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAOOJQHDJVIABJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2CCCN3C=CN=C3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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